molecular formula C11H15ClN2O2S B1373051 N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251923-09-7

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No.: B1373051
CAS No.: 1251923-09-7
M. Wt: 274.77 g/mol
InChI Key: NYNCWESKXAEVHN-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolidine, which is a heterocyclic compound that contains sulfur and nitrogen in a five-membered ring . The “N-(4-methoxyphenyl)” part suggests the presence of a methoxy functional group (-OCH3) attached to a phenyl group (a variant of benzene), which is then attached to the nitrogen atom in the thiazolidine ring .


Molecular Structure Analysis

The molecular structure would be based on the thiazolidine core, with the 4-methoxyphenyl group attached at one of the nitrogen atoms. The hydrochloride indicates that this compound is likely a salt, with a chloride ion paired with the molecule .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the conditions and reagents present. Thiazolidines can participate in a variety of chemical reactions, including ring-opening reactions, substitutions, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, boiling point, and others would need to be determined experimentally .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Thiazolidine derivatives have been explored for their potential as antimicrobial agents. A study synthesized a series of thiazolidine-2,4-dione carboxamide and amino acid derivatives, which demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans (Alhameed et al., 2019).
  • Another research synthesized fluoroquinolone-based 4-thiazolidinones with antimicrobial properties. The compounds were tested for antifungal and antibacterial activities, highlighting the versatility of thiazolidine derivatives in combating various microbial strains (Patel & Patel, 2010).

Cytotoxicity and Potential Anticancer Applications

  • Thiazolidine derivatives have also been investigated for their cytotoxic activities. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential for thiazolidine compounds in anticancer research (Hassan, Hafez, & Osman, 2014).

Chemical Synthesis and Characterization

  • The synthesis and characterization of thiazolidine derivatives are crucial for understanding their potential applications. A study on the synthesis, characterization, and crystal structure of a thiazolidine derivative showcased the compound's structural features and laid the groundwork for further research into its applications (Muche, Müller, & Hołyńska, 2018).

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. This could include biological testing if it’s intended for use as a pharmaceutical, or materials testing if it’s intended for use in materials science .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S.ClH/c1-15-9-4-2-8(3-5-9)13-11(14)10-6-16-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNCWESKXAEVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CSCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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